4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-13-23(14-16(2)26-15)21-20(28(24,25)18-11-7-4-8-12-18)22-19(27-21)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVAWHREIADHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the oxazole ring through a cyclization reaction. The benzenesulfonyl group is introduced via sulfonation reactions, often using benzenesulfonyl chloride as a reagent . The final step involves the coupling of the oxazole intermediate with the morpholine derivative under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of sulfonamide compounds .
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The benzenesulfonyl group plays a crucial role in this binding process, often forming covalent bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues and their distinguishing features are summarized below:
Key Comparisons :
Polarity and Solubility: The target compound’s benzenesulfonyl group increases polarity compared to non-sulfonated analogues like 3-(1,3-oxazol-5-yl)aniline. This may enhance aqueous solubility, critical for bioavailability in drug design. The morpholine core further augments hydrophilicity relative to purely aromatic systems.
Biological Interactions: The benzenesulfonyl moiety is a common pharmacophore in protease inhibitors (e.g., HIV-1 protease drugs). In contrast, 3-(1,3-oxazol-5-yl)aniline lacks the sulfonyl group, limiting its ability to participate in ionic interactions.
Synthetic Utility :
Hypothesized Pharmacological Profiles
While direct pharmacological data for the target compound is scarce, structural parallels to known bioactive molecules allow for inferences:
- Morpholine Derivatives : Compounds like fexofenadine (antihistamine) utilize morpholine for improved solubility and target engagement. The 2,6-dimethyl substitution in the target compound may reduce metabolic degradation.
- Oxazole-Sulfonamide Hybrids : Analogues such as darbufelone (anti-inflammatory) combine sulfonamide and heteroaromatic motifs, suggesting the target compound could modulate cyclooxygenase or kinase activity.
Computational and Experimental Insights
- Structural Analysis : Tools like SHELXL () are critical for resolving the crystal structure of such hybrids, particularly to confirm the spatial orientation of the benzenesulfonyl group relative to the morpholine core.
- Thermal Stability : The benzenesulfonyl chloride precursor (mp 101°C, ) suggests moderate thermal stability, which may extend to the target compound.
Biological Activity
The compound 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine exhibits significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and research findings, highlighting its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is C19H18N2O4S, with a molecular weight of approximately 370.42 g/mol. The compound consists of a morpholine ring, an oxazole ring, and a benzenesulfonyl group. Its structure allows for diverse chemical interactions, making it an attractive candidate for biological research.
Antifungal Activity
Research has indicated that compounds similar to 4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine exhibit moderate to good antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of plant pathogenic fungi effectively. A notable example is compound 7d , which demonstrated an EC50 value of 23.87 μmol/L against Valsa mali, outperforming other tested compounds .
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein functions, leading to various biological effects.
Study 1: Synthesis and Evaluation of Antifungal Activity
A series of novel daphneolone analogs containing the 2,6-dimethylmorpholine moiety were synthesized and evaluated for their antifungal properties. The configuration of the morpholine moiety significantly influenced the antifungal activity observed in these compounds. The cis-isomer consistently exhibited superior activity compared to the trans-isomer against multiple fungal strains .
| Compound | Configuration | EC50 (μmol/L) | Fungal Strain |
|---|---|---|---|
| 7d | cis | 23.87 | Valsa mali |
| 7c | cis | 43.56 | Valsa mali |
| 8c | trans | 66.29 | Valsa mali |
Study 2: Structure-Activity Relationship Analysis
Initial structure-activity relationship (SAR) studies indicated that the introduction of specific functional groups could enhance biological activity. For example, compounds with halogen substitutions showed increased potency against target fungi due to improved binding interactions with biological targets .
Applications in Medicine
The compound is being investigated for its potential therapeutic properties beyond antifungal activity. Preliminary studies suggest it may possess anticancer and antimicrobial properties as well. Its ability to interact with various molecular targets positions it as a promising candidate for drug development in medicinal chemistry .
Q & A
Q. Key Considerations :
- Monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc).
- Optimize catalyst loading (e.g., 0.5–2 mol% Pd(PPh₃)₄) to minimize byproducts .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Experimental variability : Standardize assay conditions (pH, temperature, solvent purity) per guidelines in (e.g., use LC-grade solvents and internal standards like BP-3-d5 for quantification).
- Orthogonal validation : Confirm results using multiple techniques (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays).
- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate structural features (e.g., benzenesulfonyl group orientation) with activity trends .
Q. Example Workflow :
Validate purity via HPLC-MS (ESI+, m/z calc. 467.2 Da).
Replicate assays with controlled batch-to-batch consistency.
Cross-reference with crystallographic data (e.g., Cambridge Structural Database) for conformational analysis .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural elucidation :
- Purity assessment :
Methodological Note : Deactivate glassware with 5% DMDCS to prevent analyte adsorption during sample prep .
Advanced: How can environmental fate studies be designed to detect this compound in wastewater matrices?
Answer:
- Sample preparation :
- Detection :
Q. Challenges :
- Low concentrations (<1 ng/L) require preconcentration (10× SPE eluate evaporation under N₂).
- Differentiate from structural analogs (e.g., 4-benzylmorpholine derivatives) via high-resolution MS (Q-TOF) .
Basic: What stability considerations are essential for storing this compound?
Answer:
- Storage conditions :
- Temperature : -20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
- Stability assessment :
- Monitor degradation via monthly HPLC checks (retention time shifts >5% indicate instability).
Q. Key Data :
- Shelf life: ~12 months under optimal conditions .
Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Answer:
- Design principles :
- Methodology :
Q. Validation :
Basic: What are the common spectral artifacts observed in NMR analysis of this compound?
Answer:
- Solvent peaks : Residual DMSO-d₅ (δ 2.5 ppm) may overlap with morpholine protons.
- Rotamers : Restricted rotation of the benzenesulfonyl group causes splitting (e.g., doublets at δ 7.6–8.1 ppm).
- Impurity signals : Trace dimethylamine (from morpholine synthesis) appears as singlet at δ 2.2 ppm.
Q. Mitigation :
Advanced: What strategies improve detection limits in trace-level environmental analysis?
Answer:
- Preconcentration :
- Instrumentation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
